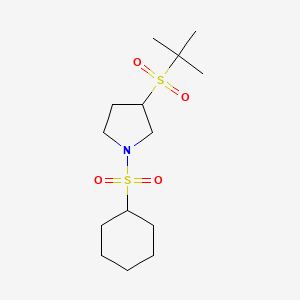

3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

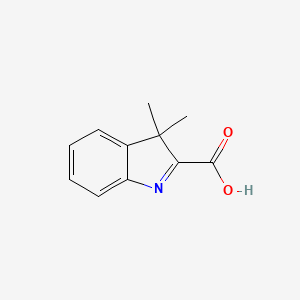

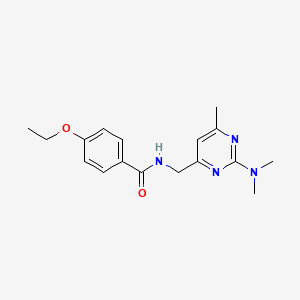

The compound appears to contain tert-butanesulfinamide and cyclohexylsulfonyl groups attached to a pyrrolidine ring . Tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .

Synthesis Analysis

Tert-butanesulfinamide is extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It has been used in the asymmetric synthesis of N-heterocycles via sulfinimines .Chemical Reactions Analysis

Tert-butanesulfinamide is known to participate in asymmetric N-heterocycle synthesis via sulfinimines . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Pyrrolidine derivatives have been utilized as efficient organocatalysts in asymmetric Michael addition reactions. Singh et al. (2013) demonstrated that pyrrolidine-based catalysts derived from L-proline could synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additives (Singh et al., 2013). This highlights the potential of pyrrolidine derivatives in facilitating stereoselective synthesis.

Organocatalysis

Chao Shu et al. (2014) developed a gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides, leading to the synthesis of chiral pyrrolidin-3-ones with excellent enantiomeric excess. This method also facilitated the facile synthesis of natural products, indicating the versatility of pyrrolidine derivatives in organic synthesis (Shu et al., 2014).

Electrolyte Research

The study of electrolytes for Li/S cells has also seen the application of pyrrolidinium derivatives. Joon-Ho Shin and E. Cairns (2008) characterized a ternary mixture involving a pyrrolidinium compound, showing improved thermal stability and ionic conductivity. This research underscores the role of such compounds in advancing battery technology (Shin & Cairns, 2008).

Chemical Synthesis

A variety of chemical synthesis methods leveraging pyrrolidine derivatives have been developed. For instance, a novel synthesis route for enantioenriched pyrrolidines via gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides was reported by Yong-Fei Yu et al. (2016), showcasing the compound's application in producing enantioenriched pyrrolidines with high yields and enantioselectivities (Yu et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-tert-butylsulfonyl-1-cyclohexylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4S2/c1-14(2,3)20(16,17)13-9-10-15(11-13)21(18,19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLLPXKIOFZMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B2890181.png)

![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)

![3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide](/img/structure/B2890183.png)

![2-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2890186.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2890191.png)

![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)